![molecular formula C31H21F4N3O7 B11927453 3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)

3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Janelia Fluor 525, SE is a yellow fluorescent dye with excitation and emission maxima at 525 nm and 549 nm, respectively . It is widely used in various imaging techniques due to its high quantum yield and photostability . The compound is supplied as an NHS ester, making it reactive towards primary amines .

Méthodes De Préparation

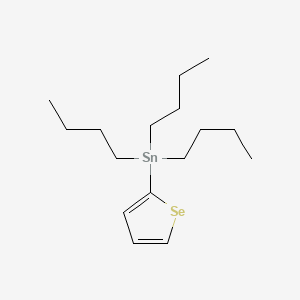

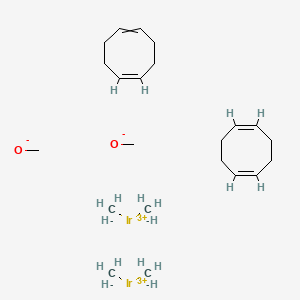

The synthesis of Janelia Fluor 525, SE involves the incorporation of azetidine rings into classic fluorophore structures, which significantly enhances brightness and photostability . The synthetic route typically starts from simple fluorescein derivatives and employs a Pd-catalyzed cross-coupling strategy . This method allows for precise tuning of the spectral and chemical properties of the dye . Industrial production methods are not explicitly detailed in the available literature, but the compound is produced under license from the Howard Hughes Medical Institute .

Analyse Des Réactions Chimiques

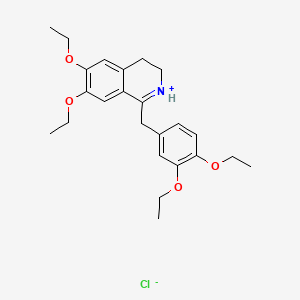

Janelia Fluor 525, SE primarily undergoes substitution reactions due to the presence of the NHS ester group . This reactive group allows the dye to couple with primary amines, forming stable amide bonds . Common reagents used in these reactions include primary amine-containing compounds, and the reactions are typically carried out in anhydrous solvents like DMSO or DMF . The major product formed is the amide-linked fluorescent conjugate .

Applications De Recherche Scientifique

Janelia Fluor 525, SE is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its applications include:

Confocal Microscopy: Suitable for high-resolution imaging of live and fixed cells.

Super Resolution Microscopy (SRM): Used in techniques like dSTORM for single-molecule imaging.

Intracellular Labeling: Effective for labeling and tracking intracellular proteins and other biomolecules.

Multiplex Imaging: Can be used in combination with other fluorescent dyes for multi-color imaging.

Mécanisme D'action

The mechanism of action of Janelia Fluor 525, SE involves its ability to form stable amide bonds with primary amines through its NHS ester group . This allows the dye to be conjugated to proteins, antibodies, and other biomolecules, facilitating their visualization under fluorescence microscopy . The incorporation of azetidine rings into the fluorophore structure enhances its quantum yield and photostability, making it highly effective for imaging applications .

Comparaison Avec Des Composés Similaires

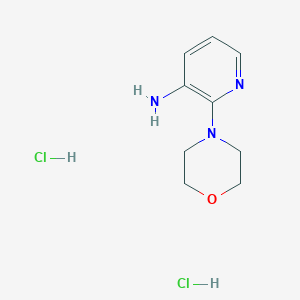

Janelia Fluor 525, SE is unique due to its high quantum yield and photostability, which are achieved through the incorporation of azetidine rings . Similar compounds include:

Alexa Fluor 532: Another yellow fluorescent dye with similar excitation and emission properties.

Alexa Fluor 514: A fluorescent dye with slightly different spectral properties.

Atto 532: A yellow fluorescent dye used in similar imaging applications.

CF514 and CF532: Fluorescent dyes with comparable properties.

Janelia Fluor 525, SE stands out due to its superior brightness and stability, making it a preferred choice for many advanced imaging techniques .

Propriétés

Formule moléculaire |

C31H21F4N3O7 |

|---|---|

Poids moléculaire |

623.5 g/mol |

Nom IUPAC |

2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |

InChI |

InChI=1S/C31H21F4N3O7/c32-30(33)12-36(13-30)17-2-5-20-23(10-17)44-24-11-18(37-14-31(34,35)15-37)3-6-21(24)27(20)22-9-16(1-4-19(22)28(41)42)29(43)45-38-25(39)7-8-26(38)40/h1-6,9-11H,7-8,12-15H2 |

Clé InChI |

VPHPPEABRFKVDC-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+]5CC(C5)(F)F)C=C4OC6=C3C=CC(=C6)N7CC(C7)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)

![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)

![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)

![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)

![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)

![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)